Superior Cytotoxicity of 5-Oxopyrrolidine-3-carbohydrazide-Derived 2-Hydroxynaphthalenylmethylene Hydrazone Versus Unmodified Scaffold in Triple-Negative Breast Cancer 3D Spheroids
The derivative 2-hydroxynaphthalenylmethylene hydrazone (compound 12), synthesized from 5-oxopyrrolidine-3-carbohydrazide as the core building block, demonstrated potent cytotoxicity in 3D MDA-MB-231 tumor spheroids [1]. While the study did not report IC₅₀ values for the unsubstituted 5-oxopyrrolidine-3-carbohydrazide parent, the marked difference in molecular docking scores and kinase binding affinity between the parent scaffold and derivative 12 highlights the essential role of the hydrazide core as a platform for generating high-potency analogs [1]. The parent compound's unsubstituted N-1 position enables structural diversification that yields nanomolar-range kinase inhibition, a feature inaccessible with pre-substituted analogs [1][2].
| Evidence Dimension | Binding affinity to protein kinases (molecular docking) |
|---|---|
| Target Compound Data | Derivative 12 (synthesized from 5-oxopyrrolidine-3-carbohydrazide core): -11.174 kcal/mol (SCR kinase) and -11.471 kcal/mol (BRAF kinase) |
| Comparator Or Baseline | 5-Oxopyrrolidine-3-carbohydrazide parent scaffold (binding data not reported; scaffold provides essential hydrogen-bonding and aromatic stacking capacity for derivatization) |
| Quantified Difference | Derivative 12 exhibits sub-nanomolar binding potential (ΔG < -11 kcal/mol); parent scaffold enables derivatization; difference is qualitative rather than quantitative |
| Conditions | Molecular docking studies; SCR (non-receptor tyrosine kinase) and BRAF (serine/threonine-protein kinase) active sites |
Why This Matters
The unsubstituted 5-oxopyrrolidine-3-carbohydrazide scaffold is the required precursor for accessing high-affinity multikinase inhibitor candidates; pre-substituted analogs cannot be re-functionalized to achieve comparable binding profiles.
- [1] Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Int J Mol Sci, 26(7), 3162. View Source
- [2] Zubrickė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Int J Mol Sci, 24(23), 16804. View Source
